Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC20359265
Molecular Formula: C10H8BrFN2O2
Molecular Weight: 287.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrFN2O2 |
|---|---|
| Molecular Weight | 287.08 g/mol |
| IUPAC Name | ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3 |
| Standard InChI Key | FNTMKBPXHVYVSY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (C₁₀H₈BrFN₂O₂) features a fused bicyclic system comprising a pyrazole ring condensed with a pyridine moiety. Key substituents include:
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Bromine at position 6, enabling nucleophilic substitution and cross-coupling reactions.
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Fluorine at position 4, enhancing metabolic stability and membrane permeability.
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Ethyl ester at position 3, offering reactivity for hydrolysis or transesterification .
The IUPAC name, ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, reflects this substitution pattern. Its canonical SMILES string, O=C(C1=C2C(F)=CC(Br)=CN2N=C1)OCC, confirms the spatial arrangement of functional groups .
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 287.09 g/mol |
| Density | 1.68 ± 0.1 g/cm³ |
| Purity | ≥95% (HPLC, 254 nm) |
| Storage Conditions | 2–8°C, sealed in dry conditions |
| Physical Form | Pale-yellow to yellow-brown solid |
The compound’s density and molecular weight align with halogenated heterocycles, while its purity (>95%) ensures reliability in synthetic applications . Fluorine’s electronegativity (3.98 Pauling scale) and bromine’s polarizability contribute to distinct electronic effects, influencing reactivity and intermolecular interactions.
Synthesis and Optimization
Synthetic Pathways
Two primary routes dominate its synthesis:
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Esterification of Carboxylic Acid Precursor:
Reacting 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄) yields the ethyl ester. This method achieves moderate yields (40–60%) but requires careful control of reaction conditions to avoid side products. -
1,3-Dipolar Cycloaddition:
A more efficient approach involves the cycloaddition of o-(2,4-dinitrophenyl)hydroxylamine with 5-bromo-2-fluoropyridine in dimethylformamide (DMF) under reflux. Potassium carbonate facilitates deprotonation, while ethyl propiolate acts as the dipolarophile. Yields range from 9% to 55%, depending on solvent polarity and temperature.
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Structural confirmation utilizes:
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¹H/¹³C NMR: Identifies substituent positions via characteristic shifts (e.g., ethyl ester protons at δ 1.3–1.4 ppm).
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High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (observed m/z: 286.98 [M+H]⁺).
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X-ray Crystallography: Resolves ambiguity in regiochemistry for analogs, though data for the title compound remains unpublished .
Reactivity and Chemical Transformations
Substitution Reactions
The bromine atom undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) to introduce aryl, vinyl, or alkyl groups. For example, reacting with phenylboronic acid in tetrahydrofuran (THF) using Pd(PPh₃)₄ as a catalyst produces 6-aryl derivatives, pivotal in drug discovery.
Functional Group Interconversion
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Ester Hydrolysis: Treatment with aqueous NaOH yields 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid, a precursor for amide or acyl chloride synthesis.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though over-reduction of the pyridine ring may occur without protective groups.
Comparative Reactivity of Structural Analogs
| Analog (CAS) | Substituents | Key Reactivity Differences |
|---|---|---|
| 2177264-85-4 | 4-Bromo-6-fluoro | Lower regioselectivity in SNAr reactions |
| 2387600-95-3 | 7-Methyl | Enhanced stability in Suzuki coupling |
| 1356016-26-6 | 6-Cyano | Greater electron-withdrawing effects |
Fluorine’s inductive effect activates the pyridine ring toward electrophilic substitution, while bromine’s size hinders sterically demanding reactions.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 (lung) | 12.5 | Kinase inhibition (EGFR, VEGFR) |
| MCF7 (breast) | 8.3 | Apoptosis via caspase-3/7 activation |
The compound’s ability to chelate ATP-binding pockets in kinases (e.g., EGFR) underpins its anticancer activity. Fluorine’s role in enhancing blood-brain barrier penetration is under investigation.
Antiviral and Anti-Inflammatory Effects
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HIV-1 Reverse Transcriptase Inhibition: Analogs with 4-methoxy substituents show IC₅₀ values of 2.1 µM, suggesting potential for structural optimization.
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COX-2 Selectivity: Molecular docking reveals preferential binding to cyclooxygenase-2 over COX-1 (selectivity ratio: 3.7:1), indicating anti-inflammatory utility .
Industrial and Research Applications
Drug Discovery
The compound’s scaffold is a cornerstone in developing:
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Kinase Inhibitors: JAK2, ALK, and FLT3 inhibitors in clinical trials.
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Antivirals: Broad-spectrum activity against RNA viruses via polymerase inhibition.
Chemical Biology
As a photoaffinity probe, its bromine atom facilitates radiolabeling (e.g., with ⁷⁶Br) for target identification in proteomic studies .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (oral toxicity) | Avoid ingestion; use PPE |
| H315 (skin irritation) | Wear nitrile gloves |
| H319 (eye damage) | Use safety goggles |
| H335 (respiratory irritation) | Use fume hood |
Material Safety Data Sheets (MSDS) recommend storage in amber vials at 2–8°C to prevent degradation .
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